Ddacarbonate

Description

Overview of Didecyl Dimethyl Ammonium (B1175870) Carbonate in Scholarly Context

Didecyl dimethyl ammonium carbonate, also referred to as Ddacarbonate, is a quaternary ammonium compound (QAC) recognized for its significant antimicrobial and surfactant properties. ontosight.ai In academic and industrial research, it is often studied as part of a mixture with didecyl dimethyl ammonium bicarbonate, jointly referred to as DDACB. regulations.gov This compound is characterized by a central, positively charged nitrogen atom bonded to two methyl groups and two long-chain decyl groups. ontosight.aimdpi.com This molecular structure gives the compound its cationic and amphiphilic nature, allowing it to disrupt the cell membranes of a broad spectrum of bacteria, fungi, and enveloped viruses. mdpi.com

Research into this compound is frequently situated within the broader investigation of QACs, a class of several hundred chemicals used extensively as disinfectants, sanitizers, and preservatives. mass.govnih.gov The U.S. Environmental Protection Agency (EPA) categorizes QACs into groups based on their chemical structure; this compound falls into Group I, which includes alkyl or hydroxyalkyl straight-chain QACs. regulations.govacs.org Due to this classification, toxicity and hazard data generated for other Group I QACs, such as didecyl dimethyl ammonium chloride (DDAC), are often considered representative and applicable to DDACB in regulatory assessments. regulations.gov Scholarly work often focuses on its efficacy as a biocide, its applications in various industries, and its chemical properties, including its function as a corrosion inhibitor. atamanchemicals.comnmfrc.org

Historical Trajectory of this compound Research and Development

The study of quaternary ammonium compounds began in the early 20th century, with significant advancements occurring around the 1930s and 1940s. mass.govmdpi.com The discovery of benzalkonium chloride's antimicrobial properties in 1935 paved the way for the commercial application of QACs. mdpi.combiomedpharmajournal.org The first product containing Didecyl Dimethyl Ammonium Carbonate and its bicarbonate counterpart (DDACB) was registered in the United States in 1995. regulations.gov

Since its introduction, research has focused on expanding its applications and understanding its behavior. A notable development occurred in 2012 when the EPA amended the tolerance exemption for DDACB residues on food-contact surfaces, increasing the permissible end-use concentration from 240 ppm to 400 ppm. regulations.govfederalregister.gov This decision was based on extensive toxicological data, much of which was bridged from studies on the representative compound, DDAC. regulations.govfederalregister.gov

Ongoing research continues to explore its properties, such as its effectiveness as a corrosion inhibitor for various metals and as a wood preservative. nmfrc.org The demand for QAC-based disinfectants, including those containing this compound derivatives, saw a significant increase during the COVID-19 pandemic, spurring further research into their virucidal efficacy and application. mass.govbiomedpharmajournal.org Market analysis indicates a projected strong growth rate for the Didecyl Dimethyl Ammonium Carbonate market, driven by its increasing use as a high-efficiency antimicrobial agent in industrial cleaning applications. htfmarketreport.com

Structural Relationship within Quaternary Ammonium Compounds and Research Implications

Didecyl dimethyl ammonium carbonate (this compound) is a member of the quaternary ammonium compound (QAC) family, which is defined by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. mdpi.com The general structure is NR₄⁺, where 'R' can be a wide variety of alkyl or aryl groups. mdpi.com This cationic nature is fundamental to the primary mechanism of action for most QACs: the disruption of negatively charged microbial cell membranes. researchgate.net

The structure of a QAC, particularly the nature of the 'R' groups, significantly influences its biological activity and physical properties. QACs are often categorized into generations based on their structural evolution and antimicrobial spectrum. This compound, with its two long alkyl chains (didecyl) and two small methyl groups, is a symmetrical "twin-chain" or dialkyl QAC. This structure is distinct from other common QACs like benzalkonium chloride (BAC), which features a benzyl (B1604629) group and varying alkyl chain lengths. mdpi.comacs.org

Research has shown that the length of the alkyl chains is a critical factor in the antimicrobial efficacy of QACs. For many bacteria, biocidal activity is highest for QACs with alkyl chain lengths between C12 and C14. mdpi.com The structure-activity relationship is a key area of research, investigating how modifications to the QAC molecule—such as changing the chain length, introducing different functional groups, or altering the spacer chains in bis-quaternary compounds—can enhance antimicrobial effectiveness or target specific microorganisms. uq.edu.aujst.go.jp For instance, studies have shown that the rigidity of the molecular structure can be a more significant factor for antimicrobial activity than the electron density of the ammonium nitrogen. jst.go.jp This ongoing research has direct implications for the development of new, more effective, and potentially safer QAC-based products for a wide range of applications. uq.edu.au

Research Findings and Compound Data

Physical and Chemical Properties of this compound

Didecyl dimethyl ammonium carbonate is noted for its solubility in water, lower alcohols, ketones, and glycols. atamanchemicals.competrakemindo.co.id It is chemically stable in alkaline to neutral pH conditions and is incompatible with anionic detergents. atamanchemicals.comatamanchemicals.com Commercial preparations are often sold as a solution of didecyl dimethyl ammonium carbonate and didecyl dimethyl ammonium bicarbonate. atamanchemicals.competrakemindo.co.id

Table 1: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Clear to Pale Yellow Liquid | atamanchemicals.com, petrakemindo.co.id |

| Molecular Formula | C₂₃H₄₉NO₃ (Bicarbonate form) | sielc.com |

| Molecular Weight | 387.649 g/mol (Bicarbonate form) | sielc.com |

| Specific Gravity | 0.96 at 25°C | atamanchemicals.com, petrakemindo.co.id |

| pH (as is) | 9.0 - 11.0 | atamanchemicals.com, petrakemindo.co.id |

| Flashpoint | > 94°C | atamanchemicals.com, petrakemindo.co.id |

| Water Solubility | 9.00e-2 mol/L | epa.gov |

| LogKow (Octanol-Water) | 2.42 (Experimental Average) | epa.gov |

Research on Antimicrobial and Other Applications

This compound's primary application is as an antimicrobial agent. Its efficacy stems from its ability to disrupt microbial cell membranes, a mechanism common to QACs. researchgate.net This makes it effective against a broad range of microorganisms. biomedpharmajournal.org Beyond its use as a disinfectant, research has highlighted its utility as a highly effective corrosion inhibitor for metals like steel and aluminum. atamanchemicals.comnmfrc.org Studies have demonstrated that it can form a protective mono-molecular film on metal surfaces. nmfrc.org It has also been evaluated for use as a wood preservative, where it can reduce decay caused by fungi.

Table 2: Research Findings on this compound Efficacy

| Application | Research Finding | Source(s) |

|---|---|---|

| Antimicrobial | Effective against a wide spectrum of bacteria, fungi, and viruses by disrupting cell membranes. | biomedpharmajournal.org, |

| Corrosion Inhibition | Acts as an effective anodic inhibitor on steel, significantly lowering corrosion current. | nmfrc.org |

| Wood Preservation | Shown to significantly reduce decay caused by wood-destroying fungi in controlled experiments. |

| Surface Wetting | Exhibits dynamic, concentration-dependent wetting properties on steel surfaces. | nmfrc.org |

Compound Reference Table

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation / Synonym(s) |

|---|---|

| Didecyl Dimethyl Ammonium Carbonate | This compound, DDAC |

| Didecyl Dimethyl Ammonium Bicarbonate | DDACB (jointly with carbonate) |

| Didecyl Dimethyl Ammonium Chloride | DDAC |

| Quaternary Ammonium Compound(s) | QAC(s), Quat(s) |

| Benzalkonium Chloride | BAC, ADBAC |

| Cetylpyridinium Chloride | CPC |

| Octenidine Dihydrochloride | OCT |

| Peracetic Acid | |

| Hydrogen Peroxide | |

| Citric Acid | |

| Sodium Dichloroisocyanurate | |

| Ethanol | |

| Propanol | |

| Potassium Peroxymonosulfate | |

| Benzethonium Chloride | |

| Polyhexamethylene Biguanide Hydrochloride | PHMB |

| Acetonitrile | MeCN |

Properties

CAS No. |

894406-76-9 |

|---|---|

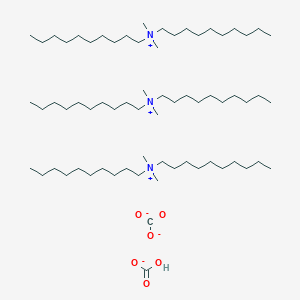

Molecular Formula |

C68H145N3O6 |

Molecular Weight |

1100.9 g/mol |

IUPAC Name |

didecyl(dimethyl)azanium;hydrogen carbonate;carbonate |

InChI |

InChI=1S/3C22H48N.2CH2O3/c3*1-5-7-9-11-13-15-17-19-21-23(3,4)22-20-18-16-14-12-10-8-6-2;2*2-1(3)4/h3*5-22H2,1-4H3;2*(H2,2,3,4)/q3*+1;;/p-3 |

InChI Key |

ZSNLARNCHPOUDP-UHFFFAOYSA-K |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.CCCCCCCCCC[N+](C)(C)CCCCCCCCCC.C(=O)(O)[O-].C(=O)([O-])[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Production

Quaternization Reactions for Ddacarbonate Synthesis

Quaternization represents a fundamental class of reactions for synthesizing quaternary ammonium (B1175870) compounds. In the context of this compound, this involves the alkylation of a tertiary amine.

The synthesis of this compound can be achieved through the quaternization of didecylmethylamine using dimethyl carbonate (DMC). inoe.ro This method is gaining prominence as it positions dimethyl carbonate as an environmentally benign methylating agent, offering an alternative to traditionally used toxic and hazardous reagents like dimethyl sulfate (B86663) or methyl chloride. inoe.rowikipedia.org

The reaction involves the nucleophilic attack of the nitrogen atom in didecylmethylamine on one of the methyl groups of dimethyl carbonate. This process is a specific application of the broader use of DMC for the quaternization of various tertiary amines. inoe.roresearchgate.net Research into the quaternization of tertiary amines with DMC indicates that the reaction kinetics are significantly influenced by parameters such as temperature, residence time, and the molar ratio of the reactants. rsc.org

The efficiency and rate of quaternization reactions are often enhanced by the use of catalytic systems. While some synthesis routes for similar quaternary ammonium compounds utilize alkaline catalysts like sodium carbonate (Na₂CO₃), these systems can present challenges. patsnap.com The use of alkaline catalysts may necessitate additional post-synthesis neutralization and purification steps to remove the catalyst from the final product.

Below is a comparative analysis of different catalytic approaches for the synthesis.

| Catalyst System | Reaction Time (h) | Yield (%) | Notable Byproducts/Considerations |

| Sodium Carbonate (Na₂CO₃) | 5 | 80% | Requires post-synthesis neutralization. |

| Triethylamine | 6 | 95% | Generates ethylene (B1197577) glycol. |

| None (Thermal Activation) | 28 | 99% | Eliminates catalyst removal steps; byproduct is propylene (B89431) glycol. |

This table is for illustrative purposes based on comparative data for similar synthesis processes.

A significant pathway for this compound synthesis involves thermal activation, particularly in a methanol-mediated environment. This approach can circumvent the need for an external catalyst, thereby simplifying the process and purification stages. By heating the reactants, specifically didecylmethylamine and a carbonate source, in a methanol (B129727) solvent, the quaternization reaction can be driven to completion. rsc.org

Studies on process optimization have shown that high temperatures, potentially up to 270 °C, can significantly increase the productivity of the reaction. rsc.org Methanol is considered a highly suitable solvent for this process. rsc.org This thermal activation pathway in methanol is integral to the in situ synthesis routes, where methanol plays a dual role as a solvent and a reactant.

In Situ Carbonate Synthesis Routes

In situ synthesis represents an advanced and efficient methodology for producing this compound, characterized by the generation of the key reactant, dimethyl carbonate, within the reaction mixture. google.com This approach is often conducted as a one-pot reaction, enhancing process economy and safety. google.com

A notable in situ method involves the reaction of didecylmethylamine with a cyclic carbonate, such as propylene carbonate, in the presence of methanol. google.com The proposed reaction mechanism proceeds in two main steps. First, methanol reacts with propylene carbonate in a transesterification reaction to form dimethyl carbonate and propylene glycol. google.com The tertiary amine itself is believed to catalyze this initial step. google.com

Subsequently, the newly generated dimethyl carbonate reacts in situ with the didecylmethylamine to yield the final product, didecyldimethylammonium carbonate (or its methocarbonate form). google.com This innovative route avoids the direct handling of potentially corrosive intermediates, such as quaternary ammonium hydroxides.

The in situ synthesis using cyclic carbonates is effectively a one-pot methodology that streamlines the production of this compound. Significant research has focused on optimizing the reaction conditions to maximize the conversion rate and product yield. google.com Key variables that are manipulated include the molar ratio of the reactants (didecylmethylamine, propylene carbonate, and methanol), reaction temperature, and reaction duration. google.com

Gas chromatography is often used to monitor the conversion of the initial didecylmethylamine into the final quaternary ammonium product. google.com The optimization aims to achieve near-complete conversion, with some studies reporting yields of 97-100%. google.com The primary byproduct of this specific one-pot method is propylene glycol, which is non-toxic and can be easily separated. google.com

The following table details findings from various optimization experiments for the one-pot synthesis of didecyldimethylammonium methocarbonate. google.com

| Molar Ratio (Amine:Propylene Carbonate:Methanol) | Temperature (°C) | Time (h) | Conversion of Didecylmethylamine |

| 1:1.2:6.5 | 130°C | 16 | ~75-80% |

| 1:1.6:10 | 130°C | 20 | ~85-90% |

| 1:1.6:10 | 140°C | 23 | 99% |

| 1:2:10 | 140°C | 23 | ~97-100% |

Industrial-Scale Synthesis and Process Optimization

The industrial production of Dimethyl Carbonate has evolved from hazardous processes to more sustainable, green chemistry routes. A dominant commercial method involves the transesterification of ethylene carbonate or propylene carbonate with methanol. eurekaselect.comresearchgate.net Another significant industrial route is the oxidative carbonylation of methanol. benthamdirect.comrsc.org However, the direct synthesis of DMC from CO2 and methanol is a major focus of current research due to its potential for CO2 utilization, though it faces challenges like low equilibrium constants. mdpi.comosti.gov

Process optimization often involves reactive distillation, where the reaction and separation of products occur in a single unit. researchgate.net This intensified process can simplify operations and reduce energy consumption. For instance, simulations have shown that novel reactive distillation configurations can lead to energy cost savings of up to 29.50% compared to traditional processes. researchgate.net

A primary goal in industrial DMC synthesis is to maximize selectivity and minimize the formation of byproducts. The now-obsolete phosgene (B1210022) process produced highly toxic and corrosive byproducts. Modern routes, while safer, still present challenges.

In the oxidative carbonylation of methanol, which uses a CuCl catalyst, HCl is often introduced to compensate for chlorine losses, necessitating a recovery and recycling section to prevent chlorinated byproduct release. acs.orgacs.org

In direct synthesis from CO2 and methanol, the main byproduct is water. The presence of water is detrimental as it can hydrolyze DMC and deactivate catalysts, shifting the reaction equilibrium unfavorably. mdpi.comrsc.org A key optimization strategy is the in situ removal of water. This can be achieved through:

Dehydrating Agents: Chemical agents like 2,2-dimethoxypropane (B42991) or physical agents like molecular sieves are used to trap water as it forms. mdpi.comrsc.org A combination of molecular sieves in the gas phase and 2,2-dimethoxypropane in the liquid phase has achieved methanol conversion of 48.6% with 88% DMC selectivity. rsc.org

Water Scavengers: Using ethylene oxide (EO) as a scavenger converts the byproduct water into valuable ethylene glycol (EG). google.comwipo.int This method can achieve very high methanol conversion (>90%) and DMC selectivity (>90%) at relatively low pressures (1-10 bar). google.com

In alkylation reactions where DMC is used as a methylating agent, methanol can be a byproduct. Minimizing its formation is critical for economic viability, and this can be controlled by managing the concentration of water and the excess of DMC used in the reaction. acs.org

Several routes for DMC production exist, each with distinct advantages and disadvantages regarding efficiency, cost, and environmental impact. The choice of method often depends on feedstock availability, energy costs, and the desired scale of production.

| Synthesis Route | Key Features | Advantages | Disadvantages | Scalability |

| Oxidative Carbonylation | Reaction of methanol, CO, and O2 with a catalyst (e.g., CuCl). acs.org | Low capital expenditure (CAPEX) and utility consumption. rsc.org | Uses toxic CO; potential for corrosive byproducts. benthamdirect.com | Commercially established and scalable. acs.org |

| Transesterification | Two-step process: first, reaction of an epoxide (e.g., ethylene oxide) with CO2 to form a cyclic carbonate, then reaction with methanol. eurekaselect.comnih.gov | High yields (e.g., 82% DMC yield from ethylene oxide). nih.gov Lower net CO2 emissions and energy consumption compared to the urea (B33335) route. mdpi.com | Multi-step process. nih.gov | Highly scalable and widely used commercially. eurekaselect.com |

| Direct Synthesis from CO2 | Direct reaction of CO2 and methanol. mdpi.com | Utilizes waste CO2, a key green chemistry principle. mdpi.com | Thermodynamically limited, resulting in low conversion and yields without process intensification. mdpi.comosti.gov | Challenging to scale economically due to low conversion; requires advanced reactor and separation design. acs.org |

| Urea Methanolysis | Reaction of urea with methanol. mdpi.comrsc.org | Can be profitable under current market conditions; avoids toxic feedstocks. rsc.org | High energy consumption; process steps for methanol and urea synthesis are major capital contributors. rsc.orgmdpi.com | Scalable, with direct methanolysis showing high energy efficiency. rsc.org |

| Electrochemical Synthesis | Electrochemical reaction of CO2 and methanol. acs.org | Operates at ambient temperature and pressure. acs.org | Currently suffers from very low conversion (e.g., 0.7%), leading to high energy consumption for separation. acs.org | Not yet commercially scalable; requires significant improvement in reaction yield. acs.org |

This table provides an interactive comparison of different Dimethyl Carbonate synthesis methodologies.

Investigation of Novel Catalytic Systems for this compound Production

The development of highly active and selective catalysts is crucial for improving the efficiency of DMC synthesis, especially for the challenging direct synthesis from CO2. Research is focused on creating catalysts that can overcome the thermodynamic limitations and reduce the activation energy of the reaction.

Key areas of investigation include:

Metal Oxides: Ceria (CeO2) and Zirconia (ZrO2) based catalysts are widely studied. researchgate.net CeO2-based catalysts, in particular, have shown superior activity due to their surface properties and the presence of oxygen vacancies, which facilitate CO2 activation. researchgate.netmdpi.com Doping CeO2 with other metals, like zirconium or bismuth, can further enhance catalytic performance by increasing these oxygen vacancies. mdpi.com

Bimetallic Catalysts: Novel supported bimetallic systems, such as Cu-Fe catalysts, have demonstrated good activity and stability. capes.gov.br The synergy between the different metals can create a balance of acidic and basic sites required to activate both methanol and CO2, leading to high DMC selectivity (e.g., 85.9%). capes.gov.br

Ionic Liquids (ILs): Ionic liquids are being explored both as catalysts and as dehydrating agents. mdpi.com For instance, a bicomponent catalytic system of a hydroxyl-functionalized ionic liquid and an alkali carbonate has been shown to be highly efficient for the one-pot synthesis of DMC from an epoxide, CO2, and methanol under low pressure. nih.gov

Heterogeneous Catalysts: For industrial applications, heterogeneous catalysts are preferred because they are easily separated from the reaction mixture. Significant effort is being made to develop stable and reusable heterogeneous catalysts, such as various metal oxides supported on materials like silica. mdpi.com

The table below summarizes the performance of selected novel catalytic systems for the direct synthesis of DMC from CO2 and methanol.

| Catalyst System | Reaction Conditions | Methanol Conversion (%) | DMC Selectivity (%) | Key Findings | Reference |

| Cu-Fe bimetal | 120 °C, 1.2 MPa | 5.37% | 85.9% | High performance attributed to the interaction of base and acid sites. | capes.gov.br |

| CH3OK / CH3I | 120 °C, 5.0 MPa (with dehydrating agents) | 48.6% | 88.0% | Dehydration systems significantly increase yield under mild conditions. | rsc.org |

| Ce10Zr1O2 Nanorods | 150 °C, 5.5 MPa (with dehydrating agent) | 87.0% | >99% | Zr doping increases oxygen vacancies, boosting CO2 activation. In situ water removal shifts equilibrium. | mdpi.com |

| Ionic Liquid / K2CO3 | 120 °C, 2.5 MPa (from epoxide, CO2, methanol) | ~100% (epoxide conversion) | 81% (DMC Yield) | Highly efficient one-pot synthesis under relatively low pressure. | nih.gov |

This interactive table presents research findings on various catalytic systems for Dimethyl Carbonate production.

Spectroscopic and Analytical Characterization

Advanced Chromatographic and Mass Spectrometric Techniques

Hyphenated chromatographic and mass spectrometric methods, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are primary tools for analyzing Ddacarbonate. numberanalytics.comwikipedia.org These techniques offer high sensitivity and selectivity, making them suitable for complex samples. numberanalytics.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical method used for the trace-level determination of compounds in complex mixtures. nih.govspectroscopyonline.com The technique combines the physical separation capabilities of liquid chromatography with the highly sensitive and selective mass analysis of tandem mass spectrometry. wikipedia.org This approach is essential for identifying and quantifying substances at very low concentrations, such as in environmental monitoring. spectroscopyonline.commdpi.com

LC-MS/MS is a key method for measuring the concentration, redistribution, and depletion of carbon-based preservatives like this compound in environmental contexts. woodpreservation.ca In studies examining the recycling of wood treated with carbon-based preservatives, LC-MS/MS has been employed to analyze the byproducts of combustion. woodpreservation.ca For instance, low concentrations of this compound were detected in the ash samples from burned wood, although the ash matrix itself can be challenging for analysis due to the potential for cationic surfactants to bind to it. woodpreservation.ca The technique has also been used to track the fate of this compound in compost. Research has shown that after one year of exposure in a small-scale composter, the concentration of this compound was reduced, indicating some level of degradation or transformation in this environment. woodpreservation.ca

The analysis of this compound in treated wood and the subsequent leachates is crucial for evaluating preservative performance and environmental impact. Liquid chromatography coupled with mass spectrometry (LC/MS) has been identified as a primary analytical tool for this purpose. woodpreservation.caswst.orgresearchgate.net The method is used to determine the concentration of this compound in wood preservatives and to detect its presence in leachates from treated wood products. swst.org For example, in studies comparing different copper-based preservative systems, LC/MS analysis confirmed that this compound was only detected in leachates from wood treated with micronized copper quat (MCQ), a formulation where it serves as a co-biocide. swst.org

High-Performance Liquid Chromatography (HPLC) is a fundamental analytical technique that separates, identifies, and quantifies components in a mixture. biorenewables.orgresearchgate.net The separation is based on the differential interaction of analytes with a stationary phase as a liquid mobile phase carries the sample through a column. biorenewables.org The time it takes for a specific analyte to pass through the column is known as its retention time, which is a key parameter for identification and quantification. scispace.com

In the context of wood preservation, HPLC is used as a quantitative assay to determine the retention of preservatives in the wood matrix. cif-ifc.org For this compound, samples of treated wood are prepared by grinding the material and then extracting the preservative for analysis. cif-ifc.org The HPLC analysis provides precise measurements of the amount of this compound retained in the wood, which is a critical quality control parameter. cif-ifc.orgresearchgate.net This analytical method is often considered a benchmark for accuracy against which other, more rapid methods like spectroscopy are compared. cif-ifc.orgcif-ifc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis.

Vibrational and Electronic Spectroscopy for Material Characterization

Vibrational and electronic spectroscopy techniques are non-destructive methods that probe the interaction of light with matter to provide information about chemical composition, molecular structure, and other material properties. fiveable.mersc.org These methods are valuable for the rapid characterization of materials without altering the sample.

Near-Infrared Spectroscopy (NIRS) is a rapid, non-destructive analytical technique that measures the absorption of near-infrared radiation by a sample. cif-ifc.org It has been explored as a potential quality assurance tool in the wood preservation industry. cif-ifc.orgcif-ifc.org

Research has demonstrated that NIRS-based models can successfully differentiate untreated wood from wood treated with this compound. cif-ifc.orgcif-ifc.org This capability allows for quick verification that a wood product has undergone preservative treatment. The technique relies on multivariate models, such as Partial Least Squares (PLS), which correlate the spectral data with the presence of the chemical preservative. cif-ifc.org

Furthermore, NIRS has been applied to predict the retention level of this compound in treated wood. cif-ifc.orgcif-ifc.org Models have been developed by correlating NIRS spectra with retention values determined by conventional HPLC analysis. cif-ifc.org These predictive models have been shown to be moderately accurate. cif-ifc.orgcif-ifc.org However, studies suggest that while the precision may be suitable for assessing the presence or penetration of the preservative, it may not yet be sufficient to completely replace the more precise quantitative assays like HPLC for retention measurement. cif-ifc.orgcif-ifc.org The performance of these NIRS models is an area of ongoing research to improve their accuracy for quality control applications. researchgate.net

Table 1: NIRS Model Performance for this compound Retention Prediction This table summarizes the predictive ability of a Near-Infrared Spectroscopy (NIRS) model for determining this compound retention levels in ponderosa pine sapwood, as compared to measurements from High-Performance Liquid Chromatography (HPLC) assays. Data is derived from research evaluating NIRS as a quality assurance tool. cif-ifc.org

| Parameter | Value |

| Correlation (R²) | 0.92 |

| Standard Error of Prediction (SEP) | 0.44 kg/m ³ |

| Number of Latent Variables (LVs) | 10 |

| Spectral Pre-treatment | First Derivative |

| Spectral Region Used | 500 nm to 2430 nm |

Electron Paramagnetic Resonance (EPR) in Multi-Component Systems (e.g., Copper-Treated Wood)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly valuable for studying transition metal ions, such as copper(II), in various chemical environments. swst.org In the context of wood preservation, this compound is often used in formulations containing copper, such as Micronized Copper Quat (MCQ). swst.org

In a study comparing leachates from wood treated with Alkaline Copper Quat (ACQ) and MCQ, EPR data was collected at 77 K using a continuous-wave EPR spectrometer operating at a frequency of approximately 9.40 GHz (X-band). swst.org The resulting spectra for MCQ leachates were simulated to determine the coordination environment of the copper ions. The findings indicated that the copper species in MCQ leachates were primarily complexed with oxygen atoms, unlike in ACQ leachates where copper-nitrogen coordination (from monoethanolamine) was detected. swst.org This distinction is vital for understanding the leaching characteristics and bio-efficacy of the different preservative systems.

Table 2: Simulated Electron Paramagnetic Resonance (EPR) Parameters for Copper in Leachate from MCQ-Treated Wood at 77 K This table presents the simulated EPR parameters for the copper signal detected in a 6-hour leachate from wood treated with a Micronized Copper Quat (MCQ) formulation, which contains this compound.

| Parameter | g∥ | g⊥ | A∥ (G) |

| Value | 2.365 | 2.066 | 144 |

| Data sourced from a study characterizing copper in leachates from treated wood. swst.org |

Method Validation and Quality Control in this compound Quantification

To ensure that analytical results for this compound are reliable and accurate, rigorous method validation and ongoing quality control are indispensable. minia.edu.egpops.int This involves a series of procedures to verify that an analytical method is suitable for its intended purpose.

Calibration Standard Preparation in Matched Matrices

A fundamental aspect of quantitative analysis is the preparation of accurate calibration standards. wordpress.comiasonline.org For the analysis of this compound in a specific matrix like wood, it is critical that the calibration standards are prepared in a matrix that closely resembles the actual samples. wordpress.com This process, known as matrix matching, helps to compensate for potential interferences from other components in the sample that could enhance or suppress the analytical signal, leading to inaccurate results.

In the development of analytical methods for this compound in wood, this principle is applied by treating this compound-free wood samples with known concentrations of the preservative. cif-ifc.org For instance, ponderosa pine sapwood wafers were treated with four different concentrations of this compound. These treated wood samples then served as calibration standards. The known retention level (e.g., determined by uptake) is plotted against the instrumental response (e.g., from HPLC analysis) to create a calibration curve that is inherently corrected for the effects of the wood matrix. cif-ifc.org

Spiked Recovery Experiments

Spiked recovery experiments are a key component of method validation used to assess the accuracy of an analytical method in a specific sample matrix. thermofisher.comscioninstruments.com The procedure involves adding a known quantity (a "spike") of the analyte, in this case this compound, to a sample that either contains no this compound (a blank matrix spike) or a known background concentration of it. thermofisher.com The sample is then analyzed, and the percentage of the spike that is detected (the "recovery") is calculated.

An acceptable recovery percentage (typically in the range of 80-120%) indicates that the method can accurately quantify the analyte without significant interference from the sample matrix. psu.eduresearchgate.net In the context of this compound-treated wood, studies have compared the preservative retention calculated from the weight uptake during treatment with the concentration measured by a reference analytical method like HPLC. cif-ifc.org This comparison serves a similar function to a recovery experiment, validating that the analytical extraction and measurement are efficient for the wood matrix.

Table 3: Comparison of this compound Uptake and Assayed Concentration in Wood This table presents data from an experiment where wood wafers were treated with four different concentrations of this compound. The "Uptake" value represents the amount of preservative absorbed by the wood based on weight gain, while the "Assay" value is the concentration measured by a reference HPLC method. The comparison helps validate the analytical method's performance in the wood matrix.

| Treatment Level | Uptake ( kg/m ³) (Mean ± SD) | Assay ( kg/m ³) (Mean ± SD) |

| 1 | 0.27 ± 0.02 | 0.79 ± 0.15 |

| 2 | 0.59 ± 0.04 | 1.49 ± 0.24 |

| 3 | 1.17 ± 0.09 | 2.45 ± 0.54 |

| 4 | 2.57 ± 0.43 | 4.43 ± 0.89 |

| Data derived from research on NIRS for quality assurance in wood preservation. cif-ifc.org |

Advanced Computational and Theoretical Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to correlate the structural or physicochemical properties of a group of compounds with their biological activity or other target properties. nih.govnumberanalytics.com For Quaternary Ammonium (B1175870) Compounds (QACs) like Ddacarbonate, QSAR models are invaluable for predicting properties such as toxicity, antimicrobial efficacy, and environmental fate, thereby accelerating risk assessment and the design of safer, more effective molecules. nih.govregulations.gov

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related chemicals and then using statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates these descriptors to an observed activity. nih.govnih.govfrontiersin.org The U.S. Environmental Protection Agency (EPA) acknowledges the use of SAR and QSAR models for evaluating antimicrobial pesticides like this compound, often leveraging data from structurally similar compounds to predict properties and fill data gaps. regulations.gov

Research Findings:

Studies on various QACs have shown that their biological activity is often governed by a combination of geometric, electronic, and physicochemical descriptors. nih.govnih.gov For instance, a DFT-based QSAR study on the toxicity of QACs to the green alga Chlorella vulgaris identified key descriptors influencing their toxicity (expressed as log(1/EC50)). nih.govappliedmineralogy.com The optimal model revealed that alkyl chain length (CL), polarizability (αzz), the most positive net atomic charge on a hydrogen atom (qH+), and entropy (So) were the most significant parameters. nih.gov

While a specific QSAR model solely for this compound is not detailed in publicly available literature, models for the broader class of dialkyl dimethyl ammonium compounds are used for regulatory purposes. regulations.gov These models typically rely on descriptors that capture the compound's hydrophobicity and molecular size, which are critical for its primary mechanism of action: disruption of microbial cell membranes.

| Descriptor Type | Specific Descriptor Example | Predicted Property (Endpoint) | Typical Correlation |

|---|---|---|---|

| Topological | Alkyl Chain Length (CL) | Antimicrobial Activity (MIC) | Positive (Longer chains increase activity up to a point) |

| Geometric | Molecular Volume (V) | Toxicity to Algae (EC50) | Positive |

| Electronic (Quantum Chemical) | HOMO-LUMO Energy Gap | Reactivity | Inverse |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Bioaccumulation Factor (BCF) | Positive |

| Electronic (Quantum Chemical) | Most Positive Net Atomic Charge on Hydrogen (qH+) | Toxicity to Algae (EC50) | Positive |

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.govscifiniti.com For this compound, MD simulations can elucidate its interactions with biological systems, particularly its primary target, the cell membrane. rsc.org These simulations provide atomic-level detail on how the surfactant molecules insert into and disrupt the lipid bilayer, leading to their antimicrobial effect. rsc.org

The simulation process involves creating a model system, such as a this compound molecule in the presence of a hydrated lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC), and applying a force field to describe the interatomic forces. nih.govrsc.org The system's trajectory is then calculated by integrating Newton's laws of motion, revealing how the components interact and move. nih.gov

Research Findings:

While specific MD simulation studies exclusively focused on this compound are not widely published, research on analogous long-chain QACs provides significant insights. rsc.orgnih.gov MD simulations have shown that cationic surfactants like this compound interact strongly with the negatively charged phosphate (B84403) groups of the lipid headgroups. rsc.org The long, hydrophobic didecyl chains then penetrate and embed within the hydrophobic core of the bilayer, causing disorder, increasing membrane fluidity, and ultimately leading to membrane rupture and cell lysis. nih.gov

Simulations can quantify key parameters such as the potential of mean force (PMF) for inserting a this compound molecule into the membrane, interaction energies between the surfactant and lipid components, and changes in membrane structural properties like area per lipid and bilayer thickness. researchgate.nethawaii.edu The choice of force field (e.g., CHARMM, GROMOS) and the treatment of long-range electrostatic interactions are critical for obtaining accurate results that correlate with experimental observations. nih.govresearchgate.netnih.gov

| Simulation Parameter | Typical Value / Method | Information Gained |

|---|---|---|

| Force Field | CHARMM36, GROMOS54a7 | Describes the potential energy and forces between atoms. |

| Lipid Bilayer Model | DPPC (Dipalmitoylphosphatidylcholine) | Represents a simplified model of a eukaryotic cell membrane. |

| Simulation Time | 100-500 ns | Allows for observation of insertion and equilibration events. |

| Electrostatics | Particle Mesh Ewald (PME) | Accurately calculates long-range electrostatic forces. nih.gov |

| Calculated Property | Free Energy of Insertion (ΔG) | Quantifies the thermodynamic favorability of the surfactant entering the membrane. |

| Calculated Property | Radial Distribution Function (g(r)) | Shows the probability of finding lipid groups around the surfactant's headgroup. nih.gov |

Theoretical Studies on Reaction Mechanisms in this compound Synthesis

Theoretical chemistry, particularly using methods like Density Functional Theory (DFT), provides a framework for investigating the detailed mechanisms of chemical reactions. rsc.orgrsc.org For this compound, theoretical studies can elucidate the pathways, transition states, and energetics of its synthesis, guiding process optimization and the development of more efficient methods.

One innovative synthesis route involves the reaction of a tertiary amine (didecylmethylamine) with a cyclic carbonate (e.g., propylene (B89431) carbonate) and an alcohol. This approach avoids harsher intermediates. japsonline.com Theoretical studies can model this reaction by calculating the geometries of reactants, intermediates, and products, as well as the transition state structures connecting them.

Research Findings:

While a specific DFT study on the synthesis of this compound is not available in the literature, studies on related reactions provide a clear blueprint for such an investigation. For example, DFT has been used to study the guanidine-catalyzed aminolysis of propylene carbonate, highlighting how the catalyst can act as a bifunctional agent to lower the reaction's energy barrier. rsc.org Similarly, DFT calculations have elucidated the complex side reactions that can occur between carbonates and amines under certain conditions. rsc.org

A theoretical study of this compound synthesis would likely investigate the nucleophilic attack of the tertiary amine on the cyclic carbonate, leading to a ring-opened intermediate. The calculations would determine the activation energy for this step and subsequent transformations. The influence of the solvent can be included using a Polarizable Continuum Model (PCM). researchgate.net Such studies can confirm the most plausible reaction pathway and explain the role of each reactant and catalyst, providing a molecular-level understanding that is difficult to obtain through experimental means alone. rsc.orgresearchgate.net

| Computational Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Level of Theory | DFT (e.g., B3LYP, M06-2X) | To calculate the electronic structure and energy of the system. researchgate.netacs.org |

| Basis Set | 6-31+G(d,p) or larger | Describes the atomic orbitals used to construct molecular orbitals. researchgate.net |

| Solvent Model | PCM (Polarizable Continuum Model) | To simulate the effect of the reaction solvent on the energetics. researchgate.net |

| Calculation Type | Transition State Search (e.g., QST2/3) | To locate the highest energy point along the reaction coordinate. |

| Calculated Property | Gibbs Free Energy of Activation (ΔG‡) | To determine the kinetic feasibility and rate of the reaction. rsc.org |

| Calculated Property | Reaction Enthalpy (ΔH) | To determine if the overall reaction is exothermic or endothermic. |

Applications in Chemical and Materials Science Research

Catalytic Applications

Ddacarbonate as a Phase Transfer Catalyst in Organic Synthesis

This compound is utilized as a phase transfer catalyst in organic synthesis. This application is crucial for facilitating reactions between reactants that are in different phases (e.g., a water-soluble reactant and an organic-soluble reactant). The catalytic action of this compound enables the transfer of reactants across the phase boundary, thereby promoting the chemical reaction. acs.org Its effectiveness in such applications has been noted in various organic transformations. google.comgoogleapis.comgoogle.com

Antimicrobial Research Applications

The antimicrobial properties of this compound are a significant area of research, focusing on its mechanism of action, efficacy against a wide array of microorganisms, and its use in sterile research environments.

Mechanism of Microbial Cell Membrane Disruption and Lysis

The primary mechanism of this compound's antimicrobial action involves the disruption of microbial cell membranes. mdpi.com The positively charged nitrogen atom in the this compound molecule interacts with the negatively charged components of the microbial cell membrane. This interaction leads to the destabilization of the membrane, increased permeability, and ultimately, cell lysis and death. nih.gov Studies have shown that this disruption can cause the leakage of intracellular components, such as proteins and β-galactosidase. nih.gov

Efficacy against Broad Spectrum of Microorganisms (Bacteria, Fungi, Viruses)

This compound demonstrates a broad spectrum of antimicrobial activity, proving effective against bacteria (both Gram-positive and Gram-negative), fungi, and viruses. mdpi.comgoogle.com Its efficacy has been documented against pathogens like Escherichia coli and Staphylococcus aureus. nih.gov While it is effective against many microorganisms, its virucidal activity is often more pronounced against enveloped viruses due to its membrane-disrupting mechanism. nih.gov However, formulations can be enhanced to be effective against non-enveloped viruses as well. nih.gov

Table 1: Documented Efficacy of this compound Against Various Microorganisms

| Microorganism Type | Examples | Efficacy Noted |

|---|---|---|

| Gram-Positive Bacteria | Staphylococcus aureus | Effective in various disinfectant formulations. nih.gov |

| Gram-Negative Bacteria | Escherichia coli, Pseudomonas aeruginosa | Significant reduction in populations observed. nih.govnih.gov |

| Fungi | General fungicidal activity | Used as a fungicide in agricultural and wood preservation applications. google.com |

| Viruses (Enveloped) | SARS-CoV-2 | Effective in inactivating the virus on surfaces. nih.govgvn.orgresearchgate.net |

| Viruses (Non-enveloped) | Poliovirus, Murine norovirus | Efficacy can be achieved, often in synergistic formulations. nih.gov |

Utilization in Cell Culture Contamination Prevention

To maintain the sterility of biological experiments, this compound is employed to prevent microbial contamination in cell cultures. Its broad-spectrum antimicrobial properties help in safeguarding cell lines from bacteria and fungi that could compromise research outcomes. gvn.org This is particularly important in sensitive assays where even minor contamination can lead to significant errors. gvn.org

Materials Protection and Enhancement

This compound is also recognized for its role in the protection and enhancement of various materials. It is used as a wood preservative to protect against fungal decay, mold, and mildew. regulations.govwoodpreservation.ca Additionally, it exhibits corrosion inhibition properties, forming a protective film on metal surfaces to prevent corrosion. atamanchemicals.competrakemindo.co.id This makes it a valuable component in formulations for protecting materials in industrial settings. regulations.govatamanchemicals.com

This compound in Wood Preservation Science

This compound, a quaternary ammonium (B1175870) compound, serves as a carbon-based, water-borne wood preservative. woodpreservation.ca It is utilized in the pressure treatment of wood products to protect them from biological agents. woodpreservation.causda.gov Its chemical properties allow it to be formulated with water-based carriers for application in wood preservation. usda.gov

Efficacy against Wood-Destroying Fungi and Mold

This compound is effective against a range of wood-destroying fungi and molds. It is often included as a co-biocide in preservative formulations, such as Alkaline Copper Quaternary (ACQ) and micronized copper quat (MCQ) systems, to provide protection against copper-tolerant fungal species. wikipedia.orgresearchgate.net The quaternary ammonium cation component acts as a fungicide and insecticide, complementing the primary copper-based biocide. wikipedia.org

Laboratory studies have confirmed its efficacy. Research evaluating didecyl dimethyl ammonium tetrafluoroborate (B81430) (DBF) and this compound found that a 1% concentration of this compound effectively protected wood specimens against various mold and staining fungi. researchgate.net Even at lower concentrations, this compound offered short-term protection against most fungi tested. researchgate.net Field tests of decking treated with carbon-based preservatives, including formulations with this compound, have been used to study the types of fungi that colonize the wood over time, which can help in understanding the long-term performance and potential weaknesses of a formulation. woodpreservation.ca this compound is also considered an alternative for IPBC for its efficacy against blue stain fungi and mould. eurowindoor.eu

| Fungus Type | This compound Concentration | Efficacy Result | Source |

|---|---|---|---|

| Mold and Stain Fungi (various species) | 1% | Provided protection for the entire test period. | researchgate.net |

| Mold and Stain Fungi (most species tested) | >0.01% | Effective for short-term protection (1-2 weeks). | researchgate.net |

| Copper-tolerant Fungi | Component in ACQ/MCQ | Added to prevent growth of copper-tolerant fungi and mold. | wikipedia.org |

| Blue Stain Fungi and Mould | Not Specified | Identified as an effective substance. | eurowindoor.eu |

Formation of Protective Barriers against Moisture and Microbial Invasion in Wood

As a cationic surfactant, this compound has properties that allow it to bind to wood components. regulations.gov During the treatment process, the quaternary ammonium cations are immobilized through the formation of stable, insoluble compounds with lignin, cellulose, and other wood components. wikipedia.org This strong adsorption to the organic matter of wood permits its use as a preservative. regulations.gov This process ensures that the preservative penetrates and remains in the treated wood for an extended period, forming a durable protective barrier against microbial invasion. woodpreservation.cawikipedia.org

Interaction with Wood Extractives and Stain Prevention

Research has demonstrated that this compound can inhibit the formation of stains caused by the migration of wood extractives. ncsu.eduncsu.edu In a study on western red cedar, a species known for aesthetic issues related to extractive bleed-through, treatment with this compound delayed the onset and reduced the intensity of these stains. ncsu.eduresearchgate.net This effect is attributed to the strong affinity of quaternary ammonium cations for the carboxylic acid and phenolic hydroxyl groups that are common in wood extractives. ncsu.edu By interacting with these compounds, this compound helps to fix them within the wood, preventing their movement to the surface where stains form. researchgate.net

| Treatment | Concentration | Time to Onset of Extractives Stain | Source |

|---|---|---|---|

| Untreated Control | N/A | 3 months | ncsu.edu |

| This compound | Low | 3 months | ncsu.edu |

| This compound | High | 4 months | ncsu.edu |

| This compound / Alkyl Amine Oxide | Low | 4 months | ncsu.edu |

| This compound / Alkyl Amine Oxide | High | 5 months | ncsu.edu |

Enhanced Penetration with Co-Formulants (e.g., Alkyl Amine Oxide)

The performance of this compound in wood preservation can be improved with the use of co-formulants. Studies have shown that alkyl amine oxides can enhance the penetration of this compound into wood. ncsu.eduresearchgate.net In accelerated field tests on western red cedar, treatment solutions combining this compound with an alkyl amine oxide were more effective at delaying the formation of extractive stains compared to this compound alone. ncsu.eduncsu.edu The results indicated that higher loadings of the combined formulation provided a greater and more prolonged protective effect. researchgate.net

Performance in Pressure Treatment and Composite Wood Product Systems

This compound is a water-borne preservative designed for use in industrial pressure treatment processes. woodpreservation.caregulations.gov This application method ensures the preservative penetrates deep into the wood for maximum performance, which is critical for products intended for high-deterioration hazard end uses. usda.gov It is a registered component in established preservative systems like Alkaline Copper Quaternary (ACQ) and is also used in newer micronized copper systems (MCQ). usda.govwikipedia.orgresearchgate.net These formulations are specified for ground-contact treated wood products. researchgate.net Beyond solid wood, innovative preservative chemistries are being developed to protect wood-based composites, such as oriented strand board, from biological degradation. usda.gov

Monitoring Biocide Concentration and Distribution in Treated Wood

Quality assurance for preservative-treated wood requires methods to measure the retention and penetration of the active ingredients. cif-ifc.orgfpinnovations.ca For carbon-based preservatives like this compound, determining penetration and retention can be more complex than for traditional metallic preservatives. fpinnovations.ca Research has explored near-infrared spectroscopy (NIRS) as a potential quality assurance tool. cif-ifc.orgfpinnovations.ca NIRS-based models have been successfully developed to differentiate untreated wood from wood treated with this compound. cif-ifc.orgfpinnovations.ca While models to predict this compound retention were found to be moderately accurate, they are not yet considered precise enough to substitute for current quantitative methods like gas chromatography (GC) or high-performance liquid chromatography (HPLC). fpinnovations.ca Other studies monitor the long-term presence of the biocide in treated wood under various conditions. For instance, after one year of exposure in a composter, the concentration of this compound was found to be reduced, indicating its potential for biodegradation at the end of the product's service life. woodpreservation.ca

Corrosion Inhibition Mechanisms and Performance

This compound, a quaternary ammonium compound, has demonstrated notable efficacy as a corrosion inhibitor for various metals. Its primary mechanism of action involves the formation of a protective film on the metal surface, which acts as a barrier to corrosive agents. factwaterco.com This protective layer mitigates the electrochemical processes that lead to the degradation of the metal. mdpi.comresearchgate.net

Protective Film Formation on Metal Surfaces

The effectiveness of this compound as a corrosion inhibitor is fundamentally linked to its ability to form a durable and uniform protective film on metal substrates. bama-technologies.com This film is created through the adsorption of the this compound molecules onto the metal surface. mdpi.comresearchcommons.org The process can involve either physical adsorption (physisorption) or chemical adsorption (chemisorption), depending on the specific metal and the environmental conditions. mdpi.com

The long alkyl chains of the didecyl dimethyl ammonium cation are hydrophobic, contributing to the formation of a non-polar barrier that repels water and other corrosive species. factwaterco.com This monomolecular film effectively isolates the metal from the aggressive environment, thereby preventing the initiation and propagation of corrosion. Studies have shown that this protective layer can significantly improve the corrosion resistance of coatings applied to various metals.

For a protective film to be effective, it must be dense, have low porosity, and be uniformly distributed across the entire surface of the material. bama-technologies.com The carbonate counterion in this compound can also play a role in the film's properties and stability.

Interactive Data Table: Key Factors in Protective Film Formation

| Factor | Description | Impact on Corrosion Inhibition |

| Adsorption | The process by which inhibitor molecules attach to the metal surface. researchcommons.org | Essential for initiating the formation of the protective layer. mdpi.com |

| Film Density | The compactness of the protective film. bama-technologies.com | A denser film provides a more effective barrier against corrosive agents. |

| Film Uniformity | The consistency of the film's thickness and coverage across the metal surface. bama-technologies.com | Ensures that there are no vulnerable spots for localized corrosion to occur. |

| Hydrophobicity | The water-repelling nature of the film, largely due to the alkyl chains. factwaterco.com | Prevents water from reaching the metal surface, a key component in most corrosion processes. |

Electrochemical Analysis of Film Migration and Structure

Electrochemical techniques are crucial for understanding the migration of this compound to the metal-solution interface and the subsequent structure of the protective film. Methods such as electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization are used to evaluate the performance of the inhibitor. researchgate.net

Electrochemical tests have demonstrated that this compound migrates to the interface between the metal and the corrosive solution, where it forms a protective monomolecular film. This migration and film formation lead to an increase in the polarization resistance of the metal, which is indicative of reduced corrosion rates. nrc.gov The structure of the film is such that it can impede both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying it as a mixed-type inhibitor. researchcommons.orgnumberanalytics.com

The analysis of electrochemical data allows for the determination of the inhibitor's efficiency and provides insights into the stability and integrity of the protective layer over time. researchgate.net

Specialized Industrial Chemical Processes

Beyond its role in general corrosion inhibition, this compound finds application in specific industrial processes where microbial control and corrosion are concurrent challenges.

Role as a Slimicide in Secondary Oil Field Applications

In the oil and gas industry, particularly in secondary oil recovery operations, the formation of slime, or biofilm, by microorganisms can lead to significant operational issues, including microbiologically induced corrosion (MIC) and blockages in pipelines and equipment. redawater.com this compound is utilized as a slimicide to control the growth of these slime-forming bacteria.

Its biocidal activity disrupts the microbial cells, preventing their proliferation and the subsequent formation of biofilms. redawater.com By mitigating microbial growth, this compound indirectly prevents the under-deposit corrosion that often occurs beneath these biofilms. redawater.com The use of this compound in oil and gas drilling and fracturing fluids has been documented. regulations.gov

Microbial Growth Control in Industrial Water Systems

Industrial water systems, such as cooling towers, recirculating cooling water systems, and pulp and paper processing water, provide an ideal environment for microbial growth. redawater.comlanxess.com This proliferation of bacteria, algae, and fungi can lead to biofouling, which impairs heat transfer efficiency, restricts water flow, and contributes to corrosion. redawater.comcomfortservicesgroup.co.uk

This compound is employed as a broad-spectrum biocide to control microbial populations in these systems. lanxess.com Its effectiveness against a wide range of microorganisms helps to maintain the operational efficiency and extend the lifespan of the equipment. comfortservicesgroup.co.uk The control of microbial growth is a critical aspect of preventing microbiologically induced corrosion in these water-intensive applications. redawater.com

Interactive Data Table: Microbial Control Applications

| Application | Target Microorganisms | Primary Benefit |

| Secondary Oil Field Operations | Slime-forming bacteria | Prevention of biofilm formation and microbiologically induced corrosion. redawater.com |

| Industrial Cooling Water Systems | Bacteria, algae, fungi | Maintenance of heat transfer efficiency and prevention of biofouling and corrosion. lanxess.comcomfortservicesgroup.co.uk |

| Pulp and Paper Mills | Bacteria | Control of slime to ensure smooth production processes. regulations.gov |

Environmental Research and Degradation Pathways

Hydrolytic Degradation Mechanisms

Hydrolytic degradation is a key abiotic process that can influence the persistence of chemical compounds in aqueous environments.

Studies on the analogue compound, Didecyldimethylammonium chloride (DDAC), have demonstrated that it is hydrolytically stable under a range of pH conditions typically found in the environment. In a 30-day study conducted at 25°C, DDAC showed minimal degradation in sterile aqueous buffer solutions at pH 5, 7, and 9. The extrapolated half-lives were significantly long, indicating that hydrolysis is not a primary degradation pathway for the didecyldimethylammonium cation.

| pH | Temperature (°C) | Half-life (days) |

| 5 | 25 | 368 |

| 7 | 25 | 175 - 194 |

| 9 | 25 | 506 |

The formation of carbonate anions as a direct result of the hydrolytic degradation of the Ddacarbonate molecule is not a documented degradation pathway in the scientific literature reviewed. The carbonate anion is the counter-ion to the didecyldimethylammonium cation. Hydrolysis would be expected to act on the covalent bonds within the cation rather than leading to the formation of additional carbonate anions. The stability of the didecyldimethylammonium cation to hydrolysis, as evidenced by studies on DDAC, further suggests that this pathway is unlikely.

Biotransformation Processes in Environmental Compartments

Biotransformation is considered a principal route for the dissipation of this compound in the environment. However, the extent and rate of biodegradation can be highly variable. Factors influencing this variability include the concentration of the compound, the specific microbial populations present, and the environmental matrix regulations.gov. While some studies indicate that this compound can be resistant to microbial degradation, others have shown that complete degradation can occur under favorable conditions gov.bc.ca.

In aquatic environments, this compound has a strong tendency to adsorb to sediment and suspended solids regulations.gov. This partitioning behavior significantly influences its bioavailability and subsequent degradation.

Studies on DDAC in sediment-water systems have shown that it is persistent. The compound rapidly partitions from the water column to the sediment, where it remains relatively stable. The microbial activity in these systems leads to very slow degradation of the compound.

The degradation kinetics of this compound and its analogues have been investigated under both aerobic and anaerobic conditions in various environmental matrices. These studies generally indicate a long persistence in both soil and aquatic systems.

Under aerobic conditions, one study found the half-life of DDAC in a sandy loam soil to be 1,048 days regulations.govepa.gov. In an aerobic aquatic metabolism study, the half-life of DDAC in the water was 180 days, while in the sediment, it was significantly longer at 22,706 days (62.2 years) epa.gov. The half-life for the entire system was calculated to be 8,366 days (22.9 years) epa.gov.

Anaerobic degradation of DDAC is also a slow process. In an anaerobic aquatic metabolism study, the half-life in water was 261 days, and in sediment, it was 4,594 days (12.5 years) epa.gov. The half-life for the total anaerobic system was determined to be 6,217 days (17 years) epa.gov.

Table of Aerobic and Anaerobic Half-lives for DDAC

| Environment | Condition | Half-life (days) |

| Sandy Loam Soil | Aerobic | 1048 |

| Aquatic System (Water) | Aerobic | 180 |

| Aquatic System (Sediment) | Aerobic | 22706 |

| Aquatic System (Total) | Aerobic | 8366 |

| Aquatic System (Water) | Anaerobic | 261 |

| Aquatic System (Sediment) | Anaerobic | 4594 |

| Aquatic System (Total) | Anaerobic | 6217 |

The identification of metabolites is crucial for understanding the degradation pathways of this compound. Studies on DDAC have identified several biotransformation products.

In one study, the bacterium Pseudomonas fluorescens TN4, isolated from activated sludge, was found to degrade DDAC by a process of N-dealkylation nih.govresearchgate.net. The identified intermediate metabolites were decyldimethylamine and subsequently, dimethylamine nih.govresearchgate.net.

In another study involving oral administration of DDAC to rats, metabolism was observed to occur through the oxidation of the decyl side chains nih.govregulations.gov. This resulted in the formation of hydroxy and hydroxyketo derivatives nih.gov. While this study was not conducted in an environmental matrix, it provides insight into potential oxidative transformation products.

This compound is used as a wood preservative, and its fate in the disposal of treated wood is an important consideration regulations.govresearchgate.net. Composting is a potential disposal method for organic materials, and the degradation of the preservative during this process is of interest.

A study investigating the fate of wood preservatives in a small-scale composter found that after one year of exposure, the concentration of this compound was reduced woodpreservation.ca. This suggests that the conditions within a composting environment can facilitate the degradation of this compound, although the specific degradation products and pathways in this matrix were not detailed in the available research woodpreservation.ca.

Photolytic Degradation Pathways

Photolytic degradation, the breakdown of compounds by light, is not a significant environmental fate process for this compound. Research indicates that the compound is stable against degradation by sunlight in both aquatic and soil environments.

A study conducted with carbon-14 labeled DDAC in a buffered aqueous solution at pH 7 found the chemical to be stable to photolysis when exposed to simulated sunlight at 25°C. gov.bc.ca Even the addition of a photosensitizer, acetone, resulted in minimal degradation. regulations.gov This resistance to breakdown by light suggests that direct photolysis in water does not play a major role in its environmental dissipation. Furthermore, DDAC is not considered to be susceptible to photodegradation on soil surfaces. This stability contributes to the potential persistence of the DDA+ cation in the environment when microbial degradation is absent.

Environmental Persistence and Half-Life Determination

This compound exhibits significant persistence in the environment, characterized by long half-life values under various conditions. Its stability is attributed to strong sorption to soil and sediment, which limits its availability for degradation. regulations.gov

Studies on its analog, DDAC, have shown it to be hydrolytically stable across environmentally relevant pH levels (pH 5, 7, and 9), with extrapolated half-lives ranging from 175 to 506 days, indicating that hydrolysis is not a significant degradation pathway. regulations.gov The primary factor in its environmental breakdown appears to be microbial action, although this process is slow. The composition and concentration of the microbial population are important variables affecting the degradation rate. gov.bc.ca

The calculated half-life of DDAC varies considerably depending on the environmental compartment and conditions.

| Environmental Compartment | Condition | Calculated Half-Life (days) | Approximate Half-Life (years) |

| Aerobic Soil | Laboratory Study (25°C) | 1,048 | ~3 |

| Anaerobic Aquatic System | Laboratory Study (25°C) | 6,218 | ~17 |

| Aerobic Aquatic System | Laboratory Study (25°C) | 8,365 | ~23 |

This table presents the results of long-term laboratory metabolism studies of Didecyl dimethyl ammonium (B1175870) chloride (DDAC), a close analog of this compound. gov.bc.ca

Discrepancies in the reported environmental half-life of this compound's analog, DDAC, highlight the complexity of determining its environmental persistence. For instance, while long-term studies indicate half-lives of several years, some earlier research suggested complete degradation within 48 hours in mixed bacterial cultures from soil and sewage at low concentrations (10 ppm). gov.bc.ca Other laboratory findings show high primary degradation at 5 ppm but poor ultimate degradation at 15 ppm, indicating that concentration is a critical variable. gov.bc.ca

Addressing these discrepancies involves:

Standardized Testing Protocols: Employing standardized methodologies, such as those from the Organisation for Economic Co-operation and Development (OECD), for biodegradability tests ensures comparability across studies. ecetoc.org

Characterization of Microbial Communities: Since microbial populations are key to degradation, detailed characterization of the microbial consortia used in laboratory studies is essential. gov.bc.ca

Environmentally Relevant Concentrations: Testing at concentrations that reflect expected environmental levels is crucial, as higher concentrations can inhibit the very microbial populations responsible for degradation. gov.bc.ca

Controlled laboratory studies are fundamental to isolating and understanding the specific pathways of degradation. These experiments allow researchers to manipulate variables and determine the significance of different degradation mechanisms (e.g., biotic vs. abiotic).

For DDAC, laboratory studies have been conducted under various controlled conditions:

Aerobic and Anaerobic Metabolism: Separate studies on aquatic and soil metabolism under both aerobic (oxygen-rich) and anaerobic (oxygen-poor) conditions have been performed. These have consistently shown that DDAC is stable with very little degradation over the course of a year. regulations.gov In an aerobic soil study, 72.9% of the parent compound remained after 365 days. gov.bc.ca In aerobic and anaerobic aquatic environments, 88.5% and 90.8% of the parent compound remained, respectively, after a year. gov.bc.ca

Hydrolysis Studies: To isolate the effect of water, hydrolysis studies are conducted in sterile buffered solutions at different pH values. For DDAC, these tests confirmed its stability against hydrolysis. regulations.gov

Photolysis Studies: To assess the impact of sunlight, photolysis experiments are run using simulated sunlight on the compound in sterile buffered solutions, which demonstrated DDAC's photolytic stability. gov.bc.caregulations.gov

These controlled studies collectively indicate that microbial degradation is the primary, albeit very slow, pathway for the breakdown of the DDA+ cation in the environment.

Environmental modeling tools are used to predict the environmental fate of chemicals and can help validate or provide context to laboratory findings. For chemicals categorized as 'readily biodegradable', a default half-life of 15 days in freshwater is often used for modeling purposes. ecetoc.org However, for persistent substances like this compound, laboratory-derived half-life data are essential inputs for these models. While specific validation of this compound's half-life using EPI Suite™ is not detailed in the available literature, this and similar models are standard tools used in regulatory assessments to estimate environmental concentrations based on laboratory persistence data and use patterns. The significant variation in DDAC's laboratory-derived half-lives underscores the importance of using carefully selected and justified input data for such models to produce reliable environmental exposure estimates.

Research on Bioaccumulation Potential in Aquatic Ecosystems

Bioaccumulation is the process by which a chemical accumulates in an organism from all routes of exposure, including water, food, and sediment. ecetoc.orggreenlivinganswers.com For this compound, research on its analog DDAC suggests a low likelihood of significant bioaccumulation in fish.

A bioconcentration study in bluegill sunfish found that DDAC reached steady-state levels rapidly in fish tissue and was also eliminated rapidly, with a depuration half-life of 7 to 14 days after the fish were returned to untreated water. gov.bc.caregulations.gov The bioconcentration factor (BCF), which measures uptake from water, was determined to be 38x in edible tissue, suggesting a low potential for bioaccumulation. gov.bc.ca It was noted, however, that DDAC binds significantly to non-edible parts of the fish, such as skin and scales. regulations.gov

Flow-through aquatic microcosm experiments are a sophisticated method for studying the fate and effects of chemicals in a simulated ecosystem that includes multiple trophic levels (e.g., algae, invertebrates, fish). nih.govyoutube.com These systems allow researchers to investigate not only bioconcentration from water but also biomagnification, which is the transfer and increasing concentration of a substance through the food web. ecetoc.org

While specific studies employing this exact methodology for this compound were not found, the principles of such experiments are central to assessing the bioaccumulation risk of chemicals. Data from bioconcentration studies on individual species, like the bluegill sunfish study for DDAC, provide the foundational information needed to design and interpret more complex microcosm experiments. gov.bc.ca These experiments would help to confirm the low bioaccumulation potential suggested by single-species tests in a more environmentally realistic, multi-species setting.

Analysis of Degradation Products in Organism Tissues

The analysis of degradation products in organism tissues is essential for understanding the metabolic fate of this compound. Research into quaternary ammonium compounds (quats), the chemical class to which this compound belongs, indicates that they are generally excreted from the body largely unchanged. orst.edu

When ingested by laboratory animals, 80-90% of quats are typically excreted in the feces, with smaller amounts (3-8%) in the urine. orst.edu Most of the compound is eliminated within 24 to 72 hours. orst.edu While small amounts may be found in the kidney and liver, they are quickly removed. orst.edu In one study, no traces of quats were found in the body seven days after exposure. orst.edu This suggests that the primary substance found in tissues would be the parent this compound compound rather than its degradation products.

Studies on the environmental degradation of the related compound DDAC show varied results. Some laboratory findings indicate that DDAC is resistant to microbial degradation, while other studies have reported complete degradation within 48 hours in mixed bacterial cultures from soil and sewage. gov.bc.ca The composition of the microbial population and the initial concentration of the compound appear to be significant variables influencing its breakdown. gov.bc.ca Given its tendency to be excreted unmetabolized, the analysis in organism tissues would likely focus on detecting the parent this compound molecule.

Environmental Implications of this compound Use in Treated Materials

The use of this compound as a wood preservative carries environmental implications, primarily related to the potential for the chemical to be released from the treated material through leaching or thermal decomposition.

Leachate Analysis from Treated Wood Products

Leachate from wood products treated with preservatives is a potential source of environmental contamination. This compound is an active ingredient in wood preservative formulations, including some alternatives to chromated copper arsenate (CCA). nih.gov The analysis of water runoff from these treated materials is crucial for evaluating their environmental impact.

Studies have examined the leaching of components from wood treated with various preservatives. For instance, research on Alkaline Copper Quat (ACQ) treated wood, which contains quaternary ammonium compounds like DDAC, has shown that copper leaches at a significant rate. nih.gov The leaching of preservatives is a continuous process driven by rainfall. nih.gov

Research comparing different preservative treatment methods for wood treated with a formulation containing this compound found that the leaching rate was influenced by the application process. woodresearch.sk The concentration of the preservative solution also affects its fixation and subsequent leaching from the wood; higher concentrations tend to leach more easily. woodresearch.sk

Leaching Characteristics of Wood Preservatives

| Factor | Observation | Reference |

|---|---|---|

| Driving Force | Rainfall is a primary driver for the continuous leaching of preservatives from treated wood. | nih.gov |

| Treatment Method | The method of preservative application (e.g., injection, immersion, pressure treatment) affects the rate of leaching. | woodresearch.sk |

| Preservative Concentration | Higher concentrations of the preservative in the treatment solution can lead to increased leaching from the final product. | woodresearch.sk |

Emissions from Thermal Decomposition of Impregnated Wood

The burning of wood impregnated with chemical compounds, including this compound, can release a different profile of pollutants compared to untreated wood. mdpi.com The thermal decomposition of this compound-treated wood is a significant consideration for its life cycle, particularly during accidental fires or improper disposal by incineration.